Dehydrotolvaptan
Overview
Description
Synthesis Analysis
Acceptorless Dehydrogenation (AD) in Synthesis : Acceptorless dehydrogenation reactions play a significant role in synthetic methodologies. These reactions involve the catalytic scission of C−H, N−H, and O−H bonds, releasing hydrogen gas without the need for a stoichiometric oxidant, thereby providing efficient, nonpolluting activation of substrates like dehydrotolvaptan (Gunanathan & Milstein, 2013).
Dehydrocyclization Studies : The dehydrocyclization of n-heptane on platinum crystal surfaces, which is relevant for understanding the synthesis processes of similar compounds, has been studied extensively (Joyner, 1972).
Molecular Structure Analysis
The molecular structure of dehydrotolvaptan can be inferred from studies on similar compounds:
Dihydrogen Complexes : Over 170 dihydrogen complexes have been reported, which helps in understanding the molecular structure and reactivity of hydrogen-related compounds (Heinekey & Oldham, 1993).
Dehydration of Scandium Chloride Hydrate : The study of Scandium chloride hydrate and its dehydration process offers insights into molecular structures related to dehydrotolvaptan (Ripert, Hubert-Pfalzgraf, & Vaissermann, 1999).
Chemical Reactions and Properties
Dehydrocoupling Reactions : Dehydrocoupling reactions, which involve the elimination of H2 between two E-H bonds, provide a route to E-E bonds and are crucial for understanding the chemical reactions of dehydrotolvaptan (Melen, 2016).
Catalytic Dehydrogenative Coupling : The manganese-catalyzed dehydrogenative coupling of alcohols and amines to form aldimines represents an environmentally benign methodology in organic chemistry, which can be related to dehydrotolvaptan's chemical properties (Mukherjee et al., 2016).
Physical Properties Analysis
Understanding the physical properties of dehydrotolvaptan requires an analysis of similar compounds:
Photophysical Properties of Dihydroheptacenes : The study of dihydroheptacenes provides insights into the physical properties of compounds like dehydrotolvaptan, especially in terms of photophysical behavior (Mondal, Shah, & Neckers, 2006).
Hydrogenation and Dehydrocyclization Studies : The hydrogenation of cyclohexane and dehydrocyclization of n-heptane on iridium surfaces provide valuable data on the physical properties relevant to dehydrotolvaptan (Nieuwenhuys & Somorjai, 1977).
Chemical Properties Analysis
Cross-Dehydrogenative Coupling : The cross dehydrogenative coupling reaction is an important tool for chemists, providing new insights into the chemical properties of compounds like dehydrotolvaptan (Scheuermann, 2010).
Dehydrogenative Annulation of Alkenes with Diols : This study on the synthesis of saturated O-heterocycles provides valuable information on the chemical properties and reactivity of dehydrotolvaptan (Cai & Xu, 2018).
Scientific Research Applications
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Pharmaceutics
- Summary of the application : Tolvaptan is used to improve the bioavailability of drugs after oral administration . It is a selective vasopressin receptor antagonist and a Class IV agent of the Biopharmaceutical Classification System (BCS) .
- Methods of application : A new tolvaptan-loaded self-microemulsifying drug delivery system (SMEDDS) was developed. The system was optimized using a “design of the experiment (DoE)” including components of D-optional mixture design . Based on a solubility study of tolvaptan in various oils, surfactants, and cosurfactants, Capryol® 90, Tween 20, and Transcutol® HP [or polyethylene glycol 200 (PEG 200)] were finally selected for optimization of tolvaptan-loaded SMEDDS formulations .
- Results or outcomes : The optimized formulations showed low droplet size and the dissolution rate exceeded 95% at 15 and 60 min. In a rat pharmacokinetic study, the bioavailability of the formulations were 23–33-fold higher than that of raw tolvaptan powder .
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Treatment of Autosomal-Dominant Polycystic Kidney Disease (ADPKD)
- Summary of the application : Tolvaptan is the first and only approved specific treatment for ADPKD . It is used in current clinical practice .
- Methods of application : In a retrospective study, 41 ADPKD patients received tolvaptan for 3 years, from 2018 to 2021 . Total kidney volume (TKV) was measured using Magnetic Resonance Imaging, at initiation and at the end of the treatment period .
- Results or outcomes : At the end of the treatment period, the median estimated Glomerular Filtration Rate (e-GFR) was 5.3 mL/min higher than the expected e-GFR decline without treatment, while the prediction for End Stage Chronic Kidney Disease (ESKD) had been prolonged by 1 year .
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Treatment of Hyponatremia
- Summary of the application : Tolvaptan is used in the treatment of hyponatremia, which is a common electrolyte disturbance in hospitalized patients . It is particularly useful in cases where hyponatremia is caused by the syndrome of inappropriate secretion of antidiuretic hormone (SIADH) .
- Methods of application : The treatment approach for hyponatremia depends on the duration and severity of the condition, the presence and severity of symptoms, and the presence of preexisting intracranial pathology . Tolvaptan is administered orally, with daily incremental increases as needed to achieve a normal serum sodium level .
- Results or outcomes : Tolvaptan has been shown to be effective in correcting serum sodium levels in patients with hyponatremia .
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Treatment of Heart Failure
- Summary of the application : Tolvaptan is used in the management of heart failure, particularly in cases with reduced left ventricular ejection fraction .
- Methods of application : Tolvaptan is administered orally as part of a comprehensive treatment plan for heart failure .
- Results or outcomes : Tolvaptan has been shown to improve outcomes in patients with heart failure .
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Treatment of Liver Cirrhosis
- Summary of the application : Tolvaptan is used in the management of ascites associated with liver cirrhosis .
- Methods of application : Tolvaptan is administered orally as part of a comprehensive treatment plan for liver cirrhosis .
- Results or outcomes : Tolvaptan has been shown to be effective in managing ascites in patients with liver cirrhosis .
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Treatment of Hypertension
- Summary of the application : While Tolvaptan is not a first-line treatment for hypertension, it may have a role in managing fluid balance in patients with resistant hypertension .
- Methods of application : The use of Tolvaptan in hypertension would be part of a comprehensive treatment plan, which could include lifestyle modifications and other antihypertensive medications .
- Results or outcomes : The specific outcomes of using Tolvaptan in the treatment of hypertension would depend on individual patient characteristics and the overall treatment approach .
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Treatment of Edema
- Summary of the application : Tolvaptan has been used satisfactorily for managing edema in patients with heart failure and cirrhosis . It has also been used in combination with furosemide in children with nephrotic syndrome and refractory edema .
- Methods of application : In a study, patients aged 5–18 years with nephrotic syndrome and severe edema received IV furosemide (3–4 mg/kg/d) for 48 hours. Those refractory to IV furosemide (weight loss < 3%) received Tolvaptan (0.5–1 mg/kg once daily) and IV furosemide for the next 48 hours .
- Results or outcomes : Urine volume significantly increased with combination therapy as compared to furosemide therapy. Combination therapy resulted in significant reduction in body weight .
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Treatment of Nephrotic Syndrome
- Summary of the application : Tolvaptan has been used in the management of nephrotic syndrome, particularly in cases with refractory edema .
- Methods of application : Tolvaptan is administered orally as part of a comprehensive treatment plan for nephrotic syndrome .
- Results or outcomes : Tolvaptan has been shown to be effective in managing edema in patients with nephrotic syndrome .
properties
IUPAC Name |
N-[4-(7-chloro-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15H,5,8,13H2,1-2H3,(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENGMROMZOKURN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(=O)C4=C3C=CC(=C4)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463591 | |
Record name | N-[4-(7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)-3-methylphenyl)-2-methylbenzamide | |
CAS RN |
137973-76-3 | |
Record name | N-(4-((7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl)-3-methylphenyl)-2-methylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137973763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[4-(7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-((7-CHLORO-2,3,4,5-TETRAHYDRO-5-OXO-1H-1-BENZAZEPIN-1-YL)CARBONYL)-3-METHYLPHENYL)-2-METHYLBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR22W5RA83 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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